molecular formula C14H14ClNO B14898952 (3-((3-Chlorobenzyl)amino)phenyl)methanol

(3-((3-Chlorobenzyl)amino)phenyl)methanol

Cat. No.: B14898952
M. Wt: 247.72 g/mol
InChI Key: BSRJUEFWALACQM-UHFFFAOYSA-N
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Description

(3-((3-Chlorobenzyl)amino)phenyl)methanol is an organic compound that features a chlorobenzyl group attached to an aminophenylmethanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-((3-Chlorobenzyl)amino)phenyl)methanol typically involves the reaction of 3-chlorobenzylamine with 3-nitrobenzaldehyde, followed by reduction of the resulting Schiff base. The reaction conditions often include the use of solvents such as ethanol or methanol, and reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-((3-Chlorobenzyl)amino)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further reduce the nitro group to an amine.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces amines.

    Substitution: Produces substituted benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-((3-Chlorobenzyl)amino)phenyl)methanol is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and compounds.

Biology

In biological research, this compound can be used to study the effects of chlorinated aromatic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (3-((3-Chlorobenzyl)amino)phenyl)methanol involves its interaction with specific molecular targets. The chlorobenzyl group may enhance the compound’s ability to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (4-Amino-3-chlorophenyl)methanol
  • (2-Amino-3-chlorophenyl)methanol

Uniqueness

(3-((3-Chlorobenzyl)amino)phenyl)methanol is unique due to the presence of both a chlorobenzyl group and an aminophenylmethanol structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C14H14ClNO

Molecular Weight

247.72 g/mol

IUPAC Name

[3-[(3-chlorophenyl)methylamino]phenyl]methanol

InChI

InChI=1S/C14H14ClNO/c15-13-5-1-3-11(7-13)9-16-14-6-2-4-12(8-14)10-17/h1-8,16-17H,9-10H2

InChI Key

BSRJUEFWALACQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)CNC2=CC=CC(=C2)CO

Origin of Product

United States

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